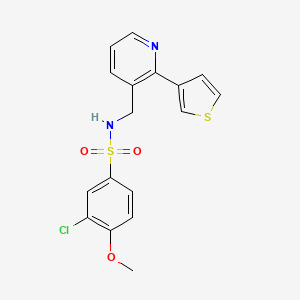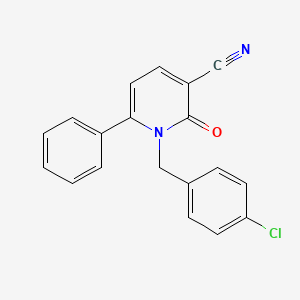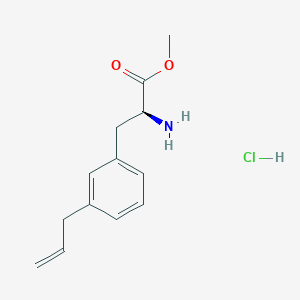
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained attention as a potential therapeutic agent for the treatment of various types of cancer. This molecule has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of cancer.
Mechanism of Action
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide works by inhibiting the activity of BTK, a key enzyme involved in the development and progression of cancer. BTK is a member of the Tec family of tyrosine kinases, which are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting BTK, (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide disrupts these signaling pathways and prevents cancer cells from growing and dividing.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, induction of apoptosis, and modulation of the immune response. In addition, (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of cancer. However, like all drugs, (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has limitations. For example, it may have off-target effects on other enzymes or signaling pathways, which could lead to unwanted side effects. In addition, (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide may not be effective in all types of cancer, and further research is needed to determine its optimal use.
Future Directions
There are several future directions for research on (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide. One area of interest is the development of combination therapies that include (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide therapy. Finally, further research is needed to determine the optimal dosing and scheduling of (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide for different types of cancer.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate, which is then reacted with cyanoacetic acid to form the desired product. The final step involves the conversion of the cyano group to an amide group using standard methods.
Scientific Research Applications
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and enhance the activity of other cancer therapies.
properties
IUPAC Name |
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-9-5-4-8-15(16)20-17(21)13(11-19)10-12-6-2-3-7-14(12)18/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMBUIKNQXFLB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2559002.png)

![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)

![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)